3-Bromo-1-phenyl-1H-indole-2-carboxylic acid
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Overview
Description
3-Bromo-1-phenyl-1H-indole-2-carboxylic acid is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-phenyl-1H-indole-2-carboxylic acid typically involves the bromination of 1-phenyl-1H-indole-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-phenyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation Reactions: The indole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Various substituted indole derivatives.
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Reduced indole derivatives.
Scientific Research Applications
3-Bromo-1-phenyl-1H-indole-2-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-1-phenyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to diverse biological effects . For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-indole-2-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-Bromoindole: Similar structure but lacks the carboxylic acid group, affecting its chemical properties and applications.
Indole-2-carboxylic acid: Lacks the phenyl and bromine substituents, leading to different chemical and biological properties.
Uniqueness
3-Bromo-1-phenyl-1H-indole-2-carboxylic acid is unique due to the presence of both the bromine atom and the phenyl group, which confer distinct chemical reactivity and potential biological activities. These structural features make it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C15H10BrNO2 |
---|---|
Molecular Weight |
316.15 g/mol |
IUPAC Name |
3-bromo-1-phenylindole-2-carboxylic acid |
InChI |
InChI=1S/C15H10BrNO2/c16-13-11-8-4-5-9-12(11)17(14(13)15(18)19)10-6-2-1-3-7-10/h1-9H,(H,18,19) |
InChI Key |
AJYPAJLLDFVWRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2C(=O)O)Br |
Origin of Product |
United States |
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